2,5-Dichloro-N-methylpyrimidin-4-amine
Overview
Description
2,5-Dichloro-N-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 940927-35-5 . It has a molecular weight of 178.02 and its IUPAC name is 2,5-dichloro-N-methyl-4-pyrimidinamine .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of this compound with methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate in 1-butanol and 4M hydrogen chloride in dioxane . The reaction is heated in a microwave for 30 minutes at 130°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5Cl2N3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) . The InChI key is SWKLMNGSJGGHTG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis and Reactions
2,5-Dichloro-N-methylpyrimidin-4-amine is involved in various chemical reactions and syntheses. For instance, it is used in the regioselective displacement reaction with ammonia, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which then reacts with secondary amines to produce 4-amino-5-bromo-2-substituted aminopyrimidines (Doulah et al., 2014). Additionally, it is a precursor in the synthesis of thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2006).
Antibacterial Applications
In the field of antibacterial research, this compound derivatives have been evaluated for their antibacterial activity. For example, 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, synthesized from reactions involving this compound, have shown potential as valuable antibacterial agents (Etemadi et al., 2016).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for various applications. For instance, a study focused on the synthesis and evaluation of novel MC-1220 analogs as non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment. The structure of these compounds includes derivatives of this compound (Loksha et al., 2016).
Crystallography and Structural Analysis
The compound is also used in crystallography and structural analysis. Its derivatives are studied to understand the molecular structures, conformational differences, and hydrogen-bonding interactions in crystal structures (Odell et al., 2007).
Synthetic Intermediate
Furthermore, this compound is an important synthetic intermediate in the production of various pharmaceutical compounds. It has been used in the synthesis of anticancer drugs like dasatinib (Guo Lei-ming, 2012).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKLMNGSJGGHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597083 | |
Record name | 2,5-Dichloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940927-35-5 | |
Record name | 2,5-Dichloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-N-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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